Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole
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Overview
Description
Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxypyrrolidinyl group attached to a triazole ring, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring. The methoxypyrrolidinyl group is introduced through subsequent reactions, often involving the use of protecting groups and selective deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid
- Rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole is unique due to its specific combination of the methoxypyrrolidinyl group and the triazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole |
InChI |
InChI=1S/C8H14N4O/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2/h5-6,8-9H,3-4H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
CAECZAWCSXYIQU-POYBYMJQSA-N |
Isomeric SMILES |
CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC |
Canonical SMILES |
CN1C=C(N=N1)C2CNCC2OC |
Origin of Product |
United States |
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